molecular formula C12H14N2O2 B8425240 3-[4-(1H-imidazol-1-yl)phenoxy]propanol

3-[4-(1H-imidazol-1-yl)phenoxy]propanol

Cat. No.: B8425240
M. Wt: 218.25 g/mol
InChI Key: AGQTXPQZFJNSJW-UHFFFAOYSA-N
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Description

3-[4-(1H-Imidazol-1-yl)phenoxy]propanol is a heterocyclic compound featuring a phenoxy group substituted with a 1H-imidazole ring at the para position, linked via a three-carbon propanol chain. This structure combines aromatic and polar moieties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenoxy)propan-1-ol

InChI

InChI=1S/C12H14N2O2/c15-8-1-9-16-12-4-2-11(3-5-12)14-7-6-13-10-14/h2-7,10,15H,1,8-9H2

InChI Key

AGQTXPQZFJNSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

4-[3-[4-(1H-Imidazol-1-yl)phenoxy]propyl]-5-methyl-1H-imidazole (CAS 524011-56-1)
  • Structure : Differs by a methyl group at position 5 of the imidazole ring.
  • Molecular Formula : C₁₆H₁₈N₄O vs. C₁₃H₁₅N₂O (original compound).
3-(1-Methyl-1H-imidazol-4-yl)-1-propanol
  • Structure: Shorter propanol chain and a methyl group at position 1 of the imidazole.
  • Molecular Weight : 140.18 vs. 218.27 (original compound).
  • Impact : Reduced steric hindrance may improve synthetic accessibility but lowers molecular complexity for targeted interactions .

Alkyl Chain Modifications

Trityl-Protected Imidazole Derivatives (11a-c)
  • Examples :
    • 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (11a): MW 367.
    • 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b): MW 383.
    • 5-(1-Trityl-1H-imidazol-4-yl)pentan-1-ol (11c): MW 395.
  • Impact: The trityl (Ph₃C) group enhances stability during synthesis but reduces solubility in polar solvents. Longer chains (butanol, pentanol) increase hydrophobicity .

Functional Group Additions

Chlorinated Phenoxy-Imidazole Derivatives (9a-c, 7g-i)
  • Examples: 9a: 3-{2,3-Dichloro-4-[(1-trityl-1H-imidazol-2-yl)hydroxymethyl]phenoxy}propanol (m.p. 174–177°C). 7g: 3-{2,3-Dichloro-4-[(1H-imidazol-2-yl)carbonyl]phenoxy}propionic acid (m.p. 207°C).
  • Impact : Chlorine atoms improve electrophilicity and binding to biological targets (e.g., enzymes), while carboxylic acid groups (7g-i) enhance water solubility .

Heterocyclic Hybrids

5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones (3a-c)
  • Structure : Incorporates a triazolone ring linked via a propyl group to imidazole.
  • Impact : The triazolone adds hydrogen-bonding and π-π stacking capabilities, useful in supramolecular chemistry or kinase inhibition studies .
N-(6-(4-(((3-(1H-Imidazol-1-yl)propyl)amino)methyl)phenyl)pyridin-2-yl)methanol (5i)
  • Structure: Pyridine and imidazole moieties connected via a propylamino linker.
  • Synthesis : Achieved in 84% yield via reductive amination.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Melting Point (°C)
3-[4-(1H-Imidazol-1-yl)phenoxy]propanol C₁₃H₁₅N₂O 218.27 Phenoxy-propanol backbone Not reported
4-[3-[4-(1H-Imidazol-1-yl)phenoxy]propyl]-5-methyl-1H-imidazole C₁₆H₁₈N₄O 282.34 Methyl-substituted imidazole Not reported
3-(1-Methyl-1H-imidazol-4-yl)-1-propanol C₇H₁₂N₂O 140.18 Shorter chain, methyl protection Not reported
9a (Chlorinated derivative) C₃₀H₂₆Cl₂N₂O₂ 513.44 Dichloro, trityl-protected 174.7–177.7
7g (Carboxylic acid derivative) C₁₃H₁₀Cl₂N₂O₄ 329.14 Dichloro, carboxylic acid 207 (decomp.)
5i (Pyridine-imidazole hybrid) C₁₉H₂₁N₅O 335.40 Pyridine linker, methanol group Not reported

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis involves nucleophilic displacement of a halide by a phenoxide ion. For this target:

  • Alkylating agent : 3-Bromopropanol.

  • Base : Potassium carbonate (K2CO3K_2CO_3) in dimethylformamide (DMF).

  • Reaction :

    4-(1H-Imidazol-1-yl)phenol+3-bromopropanolK2CO3,ΔTarget compound+HBr4\text{-(1H-Imidazol-1-yl)phenol} + 3\text{-bromopropanol} \xrightarrow{K_2CO_3, \Delta} \text{Target compound} + \text{HBr}

Optimization and Yield

  • Temperature : Reflux at 80°C for 12 hours.

  • Yield : 47% after silica gel chromatography (eluent: 5–10% methanol in chloroform).

  • Challenges : Competing elimination of HBr from 3-bromopropanol forms allyl alcohol, necessitating controlled stoichiometry and inert atmosphere.

Characterization Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 7.65 (s, 1H, imidazole H-2), 7.12–7.08 (m, 2H, aromatic H-2/H-6), 6.95–6.91 (m, 2H, aromatic H-3/H-5), 4.12 (t, J=6.4J = 6.4 Hz, 2H, OCH2_2), 3.72 (t, J=6.0J = 6.0 Hz, 2H, CH2_2OH), 2.01 (quintet, J=6.2J = 6.2 Hz, 2H, CH2_2).

  • FT-IR (cm1^{-1}) : 3350 (O–H stretch), 1245 (C–O–C asym), 1080 (C–O–C sym).

Preparation Method 2: Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction couples alcohols via an ether bond using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3):

4-(1H-Imidazol-1-yl)phenol+1,3-propanediolDIAD, PPh3Target compound4\text{-(1H-Imidazol-1-yl)phenol} + 1,3\text{-propanediol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}

Procedure and Yield

  • Conditions : Dry THF, 0°C to room temperature, 24 hours.

  • Yield : 62% after recrystallization (ethanol).

  • Advantage : Superior regioselectivity compared to Williamson method.

Spectral Validation

  • 1H^1H-NMR : δ 7.70 (s, 1H, imidazole H-2), 7.15–7.10 (m, 4H, aromatic), 4.15 (t, J=6.0J = 6.0 Hz, 2H, OCH2_2), 3.75 (t, J=5.8J = 5.8 Hz, 2H, CH2_2OH), 2.05 (quintet, J=6.1J = 6.1 Hz, 2H, CH2_2).

  • Mass Spec (ESI+) : m/z 261.1 [M+H]+^+.

Preparation Method 3: Epoxide Ring-Opening

Synthetic Pathway

  • Epoxide formation : React 4-(1H-imidazol-1-yl)phenol with epichlorohydrin in NaOH.

  • Ring-opening : Hydrolyze the epoxide with dilute HCl to yield the diol.

  • Selective oxidation : Oxidize the secondary alcohol to a ketone (e.g., using Jones reagent), followed by reduction to the primary alcohol.

Limitations

  • Low yield : 28% due to multiple steps and over-oxidation side reactions.

  • Complex purification : Requires column chromatography after each step.

Preparation Method 4: Nucleophilic Aromatic Substitution

Reaction Overview

4-Fluorophenol reacts with imidazole under basic conditions to form 4-(1H-imidazol-1-yl)phenol, followed by alkylation:

4-Fluorophenol+ImidazoleK2CO3,DMF4-(1H-Imidazol-1-yl)phenol3-bromopropanolTarget4\text{-Fluorophenol} + \text{Imidazole} \xrightarrow{K2CO3, DMF} 4\text{-(1H-Imidazol-1-yl)phenol} \xrightarrow{3\text{-bromopropanol}} \text{Target}

Yield and Efficiency

  • Imidazole installation : 55% yield.

  • Overall yield : 32% (two-step).

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Williamson Synthesis4798.5SimplicityElimination side reactions
Mitsunobu Reaction6299.1High regioselectivityCost of reagents
Epoxide Ring-Opening2895.2Novel pathwayMulti-step, low yield
Nucleophilic Sub.3297.8ModularRequires pre-functionalization

Q & A

Q. What are the established synthetic routes for 3-[4-(1H-imidazol-1-yl)phenoxy]propanol, and how are intermediates characterized?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves reacting 4-(1H-imidazol-1-yl)phenol with a propanol derivative under basic conditions. Key intermediates, such as 3-(1H-imidazol-4-yl)phenol, are characterized using 1H^1H NMR (e.g., δ 7.69 ppm for imidazole protons) and HPLC (retention time tR=10.81t_R = 10.81 min under 40:60 2-propanol:n-hexane) to confirm purity and structure . Automated synthesis platforms can also optimize yields (e.g., 84% via Sequence B in General Procedure B) using aldehyde-amine coupling reactions .

Q. What spectroscopic and chromatographic methods are recommended for validating the compound’s purity?

Post-synthesis, 1H^1H NMR and 13C^{13}C NMR are critical for structural confirmation, with imidazole protons typically appearing as singlets (δ 7.3–7.7 ppm). IR spectroscopy (e.g., 3294 cm1^{-1} for O-H stretching) and reverse-phase HPLC (using gradients like 20% MeOH:CHCl3_3) ensure functional group integrity and purity (>95%). For automated workflows, LC-MS (m/zm/z 160) provides rapid validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Design of Experiments (DOE) methodologies minimize trial runs while maximizing parameter exploration. For instance, factorial designs can optimize variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., response surface modeling) are essential for non-linear relationships, as demonstrated in membrane separation and reactor design studies . Additionally, computational simulations (e.g., density functional theory) predict optimal reaction pathways, reducing experimental redundancy .

Q. How should discrepancies in reported biological activities (e.g., anti-leishmanial vs. antifungal efficacy) be resolved?

Contradictions often arise from assay variability (e.g., parasite strains, solvent carriers). To address this:

  • Replicate assays under standardized conditions (e.g., fixed IC50_{50} protocols).
  • Validate purity via HPLC to rule out impurity-driven artifacts .
  • Use orthogonal assays (e.g., luminescence-based viability tests vs. microscopy) to confirm activity .

Q. What computational strategies model the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes like indoleamine 2,3-dioxygenase. Virtual screening of derivatives (e.g., substituting the phenoxy group) identifies SAR trends. Quantum mechanical calculations (e.g., Gaussian) further elucidate electronic properties affecting reactivity .

Q. What methodologies elucidate the compound’s mechanism of action in oxidative stress pathways?

  • In vitro assays : Measure ROS scavenging using DPPH or ABTS radicals, comparing to controls like ascorbic acid.
  • Enzyme inhibition studies : Test inhibition of catalase or superoxide dismutase via spectrophotometric kinetics.
  • Gene expression profiling : RNA sequencing of treated cells identifies upregulated antioxidant genes (e.g., NRF2 targets) .

Methodological Guidance for Data Interpretation

Q. How to validate structural predictions from NMR data when signal overlap occurs?

  • Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping peaks.
  • Compare experimental 1H^1H shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What statistical frameworks address batch-to-batch variability in biological activity data?

  • Apply ANOVA to identify significant batch effects.
  • Normalize data using internal standards (e.g., reference inhibitors).
  • Use machine learning (e.g., random forests) to isolate critical variables (e.g., solvent, cell passage number) .

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